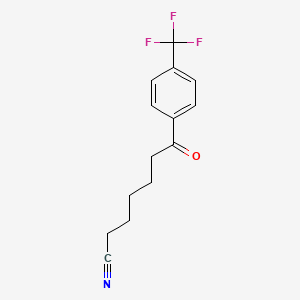

7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex organic compound that incorporates multiple functional groups within a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 898783-72-7 and possesses the molecular formula C₁₄H₁₄F₃NO. The systematic nomenclature reflects the presence of a seven-carbon chain bearing both a ketone functionality at the seventh position and a terminal nitrile group, with the ketone connected to a para-trifluoromethyl-substituted phenyl ring.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention that prioritizes the nitrile functional group as the principal chain, with the ketone and aromatic substituent designated as side chain modifications. Alternative nomenclature includes the descriptor "Benzeneheptanenitrile, ζ-oxo-4-(trifluoromethyl)-" which emphasizes the benzene ring as the central structural element. The compound's molecular weight of 269.27 grams per mole reflects the substantial contribution of the three fluorine atoms within the trifluoromethyl group, which significantly influences both the compound's physical properties and chemical reactivity.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 898783-72-7 |

| Molecular Formula | C₁₄H₁₄F₃NO |

| Molecular Weight | 269.27 g/mol |

| MDL Number | MFCD02260656 |

| IUPAC Name | 7-oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile |

| Alternative Name | Benzeneheptanenitrile, ζ-oxo-4-(trifluoromethyl)- |

The structural complexity of this compound becomes apparent when examining its constituent functional groups and their spatial relationships. The compound contains a linear heptane chain that serves as the molecular backbone, with functional group modifications at specific positions that create distinct reactive sites. The nitrile group at the terminal position provides a site for nucleophilic addition reactions and potential cyclization processes, while the ketone functionality at the seventh position offers opportunities for both nucleophilic and electrophilic transformations. The para-trifluoromethylphenyl substituent introduces aromatic character and significant electronic effects through the strongly electron-withdrawing trifluoromethyl group.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical evolution of organofluorine chemistry, a field that has experienced remarkable growth since its inception in the nineteenth century. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for what would become one of the most important areas of synthetic chemistry, particularly following the dramatic developments during World War II that accelerated industrial organofluorine chemistry.

The historical significance of organofluorine compounds lies in their unique properties that distinguish them from other organohalogens. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability that characterizes fluorinated organic compounds, making them valuable for applications requiring extreme durability and resistance to degradation.

The medicinal applications of trifluoromethyl-containing compounds date back to 1928, although intensive research in this area began in the mid-1940s. The trifluoromethyl group has become particularly important in pharmaceutical chemistry due to its unique electronic properties and biological effects. The group exhibits significant electronegativity that falls intermediate between fluorine and chlorine, leading to the development of compounds with enhanced acidic properties, such as trifluoromethanesulfonic acid and trifluoroacetic acid. This electronic influence also reduces the basicity of compounds containing trifluoromethyl substituents, as demonstrated by trifluoroethanol.

Table 2: Historical Milestones in Organofluorine Chemistry Development

| Year | Milestone | Significance |

|---|---|---|

| 1835 | First organofluorine compound synthesized | Foundation of organofluorine chemistry |

| 1928 | First medicinal use of trifluoromethyl groups | Beginning of pharmaceutical applications |

| Mid-1940s | Intensive trifluoromethyl research begins | Expansion of therapeutic applications |

| 1984 | First electrophilic trifluoromethylating reagent | Advanced synthetic methodology development |

The synthetic methodology for introducing trifluoromethyl groups has evolved significantly since the early discoveries. In 1984, Yagupolskii and co-workers achieved a breakthrough in electrophilic trifluoromethylation using diaryl(trifluoromethyl)sulfonium salts. This development represented a crucial advancement in the field because it provided chemists with reliable methods for incorporating trifluoromethyl groups into complex molecular structures. The reagent successfully reacted with sodium para-nitrothiophenolate to produce the corresponding trifluoromethyl sulfide in 65 percent yield, demonstrating the practical utility of electrophilic trifluoromethylation approaches.

Significance in β-Ketonitrile Chemistry

The significance of this compound within β-ketonitrile chemistry extends beyond its individual molecular properties to encompass its role as a representative compound in a class that has gained considerable attention for diverse synthetic applications. β-Ketonitriles serve as versatile building blocks in organic synthesis, with applications spanning the production of cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocycles. These compounds function as valuable precursors for biologically active scaffolds including chromenes, quinolines, and various natural products.

The synthetic utility of β-ketonitriles derives from their dual functional group character, which allows for multiple reaction pathways and transformation possibilities. Research has demonstrated that these compounds serve as precursors for the production of anti-cancer, anti-inflammatory, and antimalarial drugs, as well as anti-HIV agents. The versatility of β-ketonitriles in medicinal chemistry stems from their ability to undergo various chemical transformations that can modify their biological activity profiles. Some derivatives have shown promising activity against cancer cells, while others have been investigated as anti-inflammatory agents or enzyme inhibitors involved in various disease pathways.

The methodological approaches for utilizing β-ketonitriles have expanded significantly in recent years, with researchers developing cascade, domino, and sequential reaction protocols facilitated by different catalytic systems. These advanced synthetic strategies showcase the remarkable versatility of β-ketonitriles in contemporary organic chemistry. One particularly well-studied β-ketonitrile is benzoylacetonitrile, which serves as a starting material for synthesizing various heterocyclic compounds through condensation reactions that produce pyridines, pyrimidines, and pyrazoles.

Table 3: Applications of β-Ketonitriles in Pharmaceutical Development

| Application Area | Target Compounds | Biological Activity |

|---|---|---|

| Oncology | Anti-cancer agents | Cancer cell growth inhibition |

| Inflammation | Anti-inflammatory drugs | Inflammatory pathway modulation |

| Infectious Diseases | Antimalarial and anti-HIV agents | Pathogen lifecycle disruption |

| Enzyme Inhibition | Specific enzyme inhibitors | Disease pathway intervention |

The chemical reactivity of β-ketonitriles encompasses multiple reaction types that enable their transformation into complex molecular architectures. The ketone functionality provides sites for nucleophilic addition, reduction, and condensation reactions, while the nitrile group can participate in cycloaddition reactions, hydrolysis to carboxylic acids, and reduction to primary amines. This dual reactivity profile makes β-ketonitriles particularly valuable for constructing polyfunctional molecules that serve as advanced intermediates in pharmaceutical synthesis.

Structural Features and Chemical Classification

The structural features of this compound reflect a sophisticated combination of functional groups that collectively determine its chemical behavior and potential applications. The compound belongs to the chemical classification of aromatic ketones containing nitrile functionalities, specifically within the subclass of trifluoromethyl-substituted compounds. This classification places the compound at the intersection of several important chemical families, each contributing distinct properties to the overall molecular character.

The linear heptane chain provides the fundamental carbon backbone for the molecule, with the nitrile group positioned at the terminal carbon creating a polar, electrophilic site that can participate in various nucleophilic addition reactions. The nitrile functionality exhibits characteristic electronic properties, with the carbon-nitrogen triple bond displaying significant polarization that activates the carbon center toward nucleophilic attack. This reactivity pattern makes the nitrile group valuable for forming heterocyclic structures through cyclization reactions with suitable nucleophiles.

The ketone functionality at the seventh position introduces carbonyl chemistry into the molecular framework, providing opportunities for both nucleophilic addition to the carbonyl carbon and deprotonation of adjacent methylene groups. The ketone carbonyl exhibits characteristic spectroscopic properties, including infrared absorption around 1700 wavenumbers and distinctive carbon-13 nuclear magnetic resonance signals that facilitate structural identification and purity assessment.

The para-trifluoromethylphenyl substituent represents the most electronically significant structural element within the molecule. The trifluoromethyl group possesses exceptional electronegativity, with fluorine holding the highest electronegativity value of all elements at 3.98. This extreme electronegativity creates a substantial dipole moment of 1.41 Debye for the carbon-fluorine bond, significantly influencing the electronic distribution throughout the aromatic ring system. The electron-withdrawing effect of the trifluoromethyl group activates the carbonyl carbon toward nucleophilic attack while simultaneously reducing the electron density of the aromatic ring.

Table 4: Structural Features and Their Chemical Significance

| Structural Element | Location | Chemical Significance |

|---|---|---|

| Nitrile Group | Terminal position | Electrophilic site for nucleophilic addition |

| Ketone Functionality | Position 7 | Carbonyl reactivity and α-hydrogen acidity |

| Heptane Chain | Molecular backbone | Flexible framework for conformational changes |

| Trifluoromethyl Group | Para position on benzene | Strong electron-withdrawing effects |

| Aromatic Ring | Connected to ketone | π-system interactions and stability |

The three-dimensional structure of this compound exhibits conformational flexibility due to the linear alkyl chain connecting the functional groups. The compound can adopt multiple conformational arrangements depending on environmental conditions and intermolecular interactions. The Van der Waals radius of fluorine at 1.47 Angstroms, which approaches that of hydrogen at 1.2 Angstroms, combined with the short carbon-fluorine bond length of approximately 1.4 Angstroms, minimizes steric interactions within the trifluoromethyl group. This structural efficiency contributes to the overall stability of trifluoromethyl-containing compounds and explains their widespread use in pharmaceutical applications.

The electronic effects of the trifluoromethyl substituent extend throughout the molecular framework, influencing the reactivity patterns of both the ketone and nitrile functional groups. The electron-withdrawing character of the trifluoromethyl group increases the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic addition reactions. Similarly, the nitrile group experiences enhanced electrophilic character due to the electronic influence transmitted through the aromatic ring and the intervening carbon chain.

Propriétés

IUPAC Name |

7-oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO/c15-14(16,17)12-8-6-11(7-9-12)13(19)5-3-1-2-4-10-18/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGBXJDSVRZTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642279 | |

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-72-7 | |

| Record name | ζ-Oxo-4-(trifluoromethyl)benzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile typically involves the reaction of 4-trifluoromethylbenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups that enhance the properties of target molecules.

2. Biological Studies

3. Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals with unique properties, which can be applied in materials science and other industries.

Case Study 1: Synthesis of Derivatives

A study highlighted the synthesis of derivatives from this compound through various chemical reactions. The derivatives exhibited varying degrees of biological activity, suggesting that modifications to the trifluoromethyl group could enhance therapeutic potential .

Case Study 2: Biological Evaluation

Another research paper focused on evaluating the biological activities of compounds structurally related to this compound. The findings indicated significant cytotoxic effects against certain cancer cell lines, emphasizing the need for further exploration into its pharmacological applications .

Mécanisme D'action

The mechanism by which 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Impact of Aromatic Substituents on Fungicidal Activity

| Compound | R1 Substituent | Preventative Activity (vs. P. litchii) |

|---|---|---|

| F9/F10 | 4-Nitrophenyl | High |

| Target Compound | 4-Trifluoromethylphenyl | Moderate |

| Other analogs | 4-Chlorophenyl, Phenyl | Low |

The 4-nitrophenyl group in F9/F10 demonstrates superior activity due to its strong electron-withdrawing nature, enhancing interaction with fungal targets. In contrast, the 4-trifluoromethylphenyl group in the target compound exhibits moderate activity, likely due to reduced electronic effects compared to nitro groups .

Functional Group Modifications

Nitriles vs. Esters and Amides

7-Oxo-7-(4-bromo-2-methylphenyl)heptanoate (Ethyl ester) :

- Functional group : Ester (vs. nitrile in the target compound).

- Impact : Esters are generally more hydrolytically labile than nitriles, affecting stability under physiological conditions.

7-Oxo-7-(pyrrolidin-1-yl)heptanenitrile (1w) :

- Functional group : Amide (vs. ketone in the target compound).

- Impact : Amides are less reactive toward nucleophiles but offer hydrogen-bonding capabilities, influencing solubility and target binding.

7-(Methylthio)heptanenitrile :

- Functional group : Methylthio (-SMe) instead of ketone and aryl groups.

- Impact : Sulfur-containing nitriles may exhibit distinct metabolic pathways or toxicity profiles.

Physical and Spectral Data Comparison

Table 2: Comparative Physical Properties

Activité Biologique

7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile is a synthetic organic compound with the molecular formula C₁₄H₁₄F₃NO and a molecular weight of approximately 269.27 g/mol. This compound features a heptane backbone, a ketone functional group, and a nitrile group, along with a para-trifluoromethylphenyl substituent. Its unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Functional Groups : Ketone (7-oxo) and nitrile (heptanenitrile)

- Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, including:

Case Studies and Research Findings

- Mechanistic Studies : In one study, compounds structurally related to this compound were found to inhibit specific kinases involved in cancer progression. The mechanism involved the disruption of cellular signaling pathways critical for tumor growth .

-

Comparative Analysis : A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Unique Aspects 4-Trifluoromethylacetophenone Acetophenone backbone Exhibits strong electrophilic properties 2,6-Difluoroaniline Aniline derivative Known for its use in dye synthesis 3-Trifluoromethylbenzaldehyde Aldehyde functional group Potential applications in organic synthesis

Synthesis Methods

Several methods can be employed to synthesize this compound, including:

- Nucleophilic Addition Reactions : Utilizing lithium reagents to facilitate the addition of nucleophiles to form the desired ketone and nitrile functionalities.

- Functional Group Transformations : These methods allow for efficient production while providing opportunities for further modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, and how can their efficiency be evaluated?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, followed by oxidation. For example, analogous nitrile derivatives (e.g., 7-chloro-6-fluoroquinoline carboxylates) are synthesized via substitution reactions using KCO or CsCO as bases in polar aprotic solvents like 1,4-dioxane . Efficiency is assessed via yield optimization (e.g., 63.69% total yield in a two-step process) and purity validation using HPLC or GC (>95% purity thresholds, as seen in nitrophenyl derivatives) .

- Table 1 : Example Optimization Parameters for Nitrile Synthesis

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | KCO, 1,4-dioxane, 80°C | 75% | >90% |

| 2 | NaOH hydrolysis, RT | 85% | >95% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (e.g., H, C) and Mass Spectrometry (MS) are critical. For instance, H NMR confirms the trifluoromethylphenyl group via aromatic proton splitting patterns, while MS validates molecular weight (e.g., CHFNO has a theoretical MW of 267.25 g/mol). Infrared (IR) spectroscopy identifies nitrile stretches (~2240 cm) and carbonyl groups (~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected peaks in NMR) require cross-validation with alternative techniques. For fluorinated analogs, X-ray crystallography or 2D NMR (COSY, HSQC) can clarify steric or electronic effects. Computational tools (DFT calculations) may predict spectral profiles to align with experimental data .

Q. What strategies optimize the compound’s reactivity in fluorination or functionalization reactions?

- Methodological Answer : Fluorination efficiency depends on electrophilic agents (e.g., Selectfluor®) and solvent polarity. For heptanenitrile derivatives, activating the carbonyl group via Lewis acids (e.g., AlCl) enhances electrophilicity. Reaction monitoring via TLC or in-situ IR ensures intermediate stability .

Q. How does the trifluoromethyl group influence biological activity, and what assays validate this?

- Methodological Answer : The CF group enhances metabolic stability and lipophilicity. Antibacterial assays (e.g., MIC testing against S. aureus) or enzyme inhibition studies (e.g., c-Met kinase assays) are used. For example, chromium(III) complexes of similar oxo-nitrides show enhanced antibacterial activity via metal coordination .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., c-Met kinase). ADMET predictors (SwissADME) assess solubility, permeability, and cytochrome P450 interactions. These models guide structural modifications for improved bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for similar nitriles?

- Methodological Answer : Variability often stems from reagent purity (e.g., >98% vs. >95% substrates) or reaction scaling. Replicating conditions with rigorous moisture/oxygen exclusion (Schlenk techniques) and using internal standards (e.g., deuterated analogs) improves reproducibility .

Research Gaps and Future Directions

- Stability Under Physiological Conditions : Accelerated stability studies (40°C/75% RH) and LC-MS degradation profiling are needed to assess hydrolytic susceptibility of the nitrile group .

- Mechanistic Studies : Time-resolved spectroscopy or isotopic labeling could elucidate reaction pathways for fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.